1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one
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Overview
Description
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a chemical compound with the CAS Number: 1368527-91-6 . It has a molecular weight of 169.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one . The InChI code is 1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 169.23 .Scientific Research Applications
Receptor Agonist Research
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one and its derivatives have been explored as ligands for various receptors. For instance, compounds like 1a and 1p have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, acting as full agonists in biochemical assays. This suggests potential applications in studying receptor functions and interactions in the body (Röver et al., 2000).
Synthesis Methods
The compound has also been a subject of study in synthetic chemistry. Novel derivatives of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one have been synthesized using ultrasound-assisted methods, demonstrating energy efficiency and environmental friendliness in chemical synthesis (Velupula et al., 2021).
Anti-Leukemic Activity
Research on derivatives such as 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has revealed interesting cytotoxic potential against human leukemia cell lines, indicating a pathway for potential therapeutic applications (Guillon et al., 2020).
Radioligand Development
Derivatives of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one have been developed as radioligands for imaging purposes. For example, compounds have been synthesized for potential use in studying dopamine D2 receptors via SPECT imaging (Waterhouse et al., 1998).
Solid Phase Synthesis
The compound has been a focus in the field of solid-phase synthesis. Microwave-enhanced methods have been used to accelerate the formation of spiroimidazolidinone derivatives, enhancing the efficiency of chemical synthesis (Feliu et al., 2006).
Antimicrobial Activities
1,2,4,8-tetraazaspiro[4.5]dec-2-enes derivatives containing 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one have shown significant antimicrobial activity against various microbial strains, indicating their potential as antimicrobial agents (Dalloul et al., 2017).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYAWRCQRJWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one | |
CAS RN |
1368527-91-6 |
Source
|
Record name | 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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